

Cross-Reactivity Profile of the PHGDH Inhibitor CBR-5884: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBR-6672

Cat. No.: B12407689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity and selectivity of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway. The information presented here is compiled from publicly available research to assist in evaluating the specificity of this compound for its intended target.

Introduction to CBR-5884

CBR-5884 is a noncompetitive small molecule inhibitor of PHGDH with an IC₅₀ of 33 μ M.[1] It was identified through a high-throughput screen of approximately 800,000 compounds and has been shown to selectively inhibit the proliferation of cancer cell lines that exhibit high levels of serine biosynthesis.[2] Mechanistically, CBR-5884 is a time-dependent inhibitor that disrupts the oligomerization state of the PHGDH enzyme.[2]

Selectivity Against Dehydrogenases

To assess the selectivity of CBR-5884, it was profiled against a panel of other NAD(P)⁺-dependent metabolic dehydrogenases. The results demonstrate a high degree of selectivity for PHGDH over other tested dehydrogenases.

Table 1: Comparative Inhibitory Activity of CBR-5884 against a Panel of Dehydrogenases

Enzyme Target	CBR-5884 IC50 (μM)	Notes
PHGDH	33 ± 12	Primary target
Lactate Dehydrogenase (LDH)	> 100	No significant inhibition observed at concentrations that inhibit PHGDH.
Malate Dehydrogenase 1 (MDH1)	Not specified	Stated to not be affected by CBR-5884 in the primary publication, but specific IC50 not provided.
Other Dehydrogenases in Panel	Not specified	While screened against a broader panel, the specific IC50 values for other dehydrogenases are not publicly detailed.

Data compiled from Mullarky et al., PNAS, 2016 and associated doctoral dissertation.

Experimental Protocols

1. In Vitro PHGDH and LDH Inhibition Assay

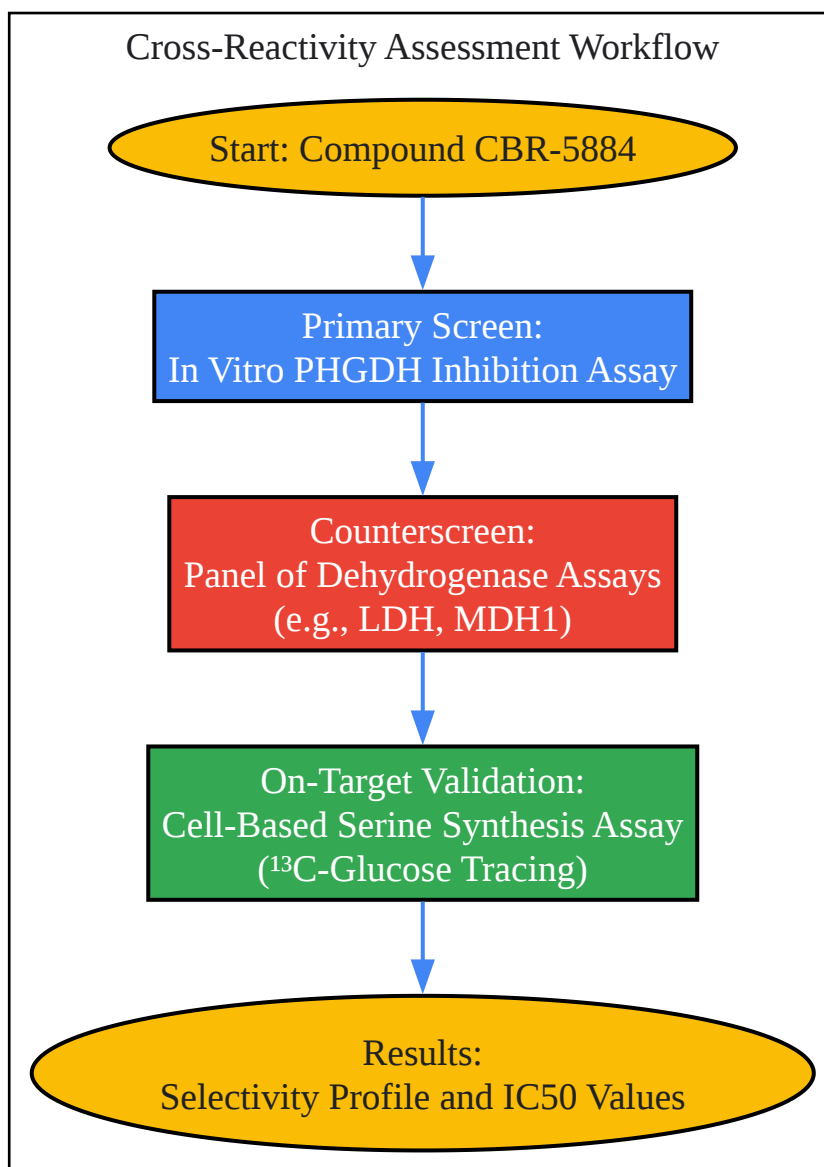
- Objective: To determine the half-maximal inhibitory concentration (IC50) of CBR-5884 against PHGDH and Lactate Dehydrogenase (LDH).
- Methodology:
 - Recombinant human PHGDH or LDH enzyme is incubated in a reaction buffer containing its respective substrate (3-phosphoglycerate for PHGDH, pyruvate for LDH) and the cofactor NAD⁺.
 - A diaphorase-based assay is used to monitor the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin.
 - The reaction is initiated by the addition of the enzyme.

- Fluorescence (Ex550/Em585) is measured over time to determine the initial reaction rate.
- A dose-response curve is generated by plotting the normalized initial reaction rates against a range of CBR-5884 concentrations.
- The IC₅₀ value is calculated from the resulting curve.

2. Cell-Based Serine Synthesis Assay

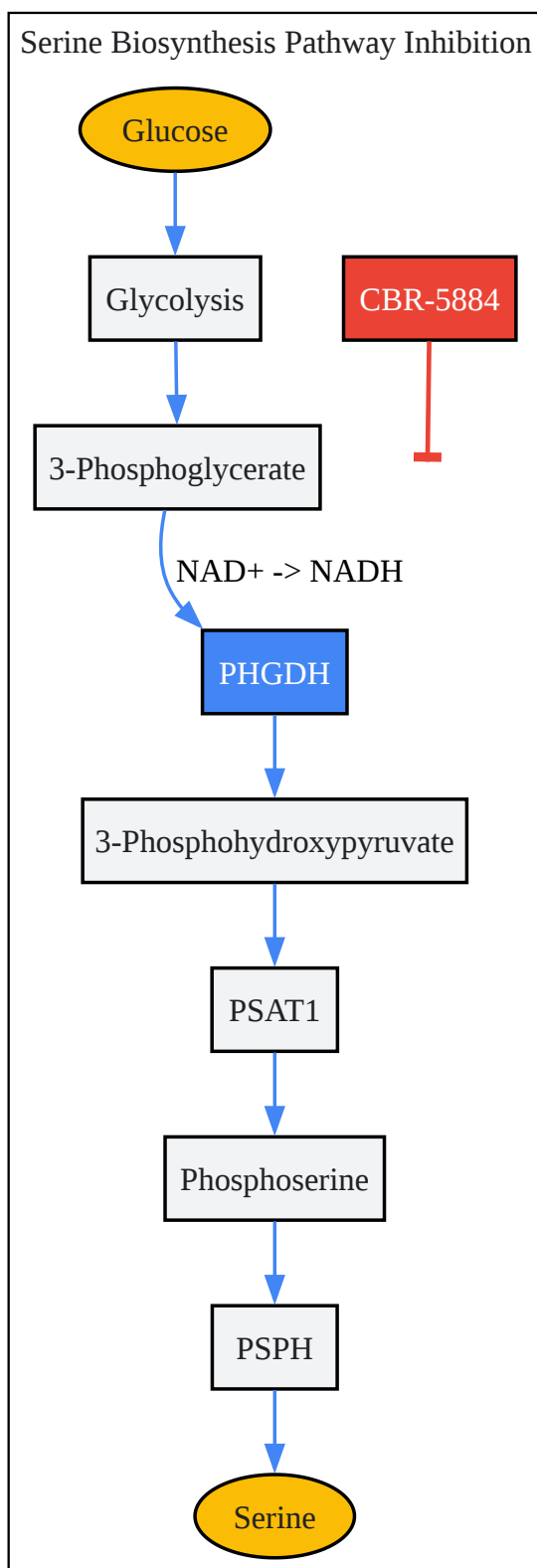
- Objective: To confirm the on-target activity of CBR-5884 by measuring its effect on de novo serine synthesis in cells.
- Methodology:
 - Cancer cells with high PHGDH expression are cultured.
 - Cells are pre-treated with CBR-5884 at various concentrations for a specified period.
 - The culture medium is then replaced with a medium containing uniformly labeled ¹³C₆-glucose, and the cells are incubated in the presence of the inhibitor.
 - Following incubation, polar metabolites are extracted from the cells.
 - Gas chromatography-mass spectrometry (GC-MS) is used to analyze the isotopic labeling of serine. A mass shift of +3 (M+3) indicates newly synthesized serine from the ¹³C₆-glucose tracer.
 - The percentage of M+3 labeled serine is quantified to determine the extent of inhibition of the serine biosynthesis pathway.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the cross-reactivity of CBR-5884.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- To cite this document: BenchChem. [Cross-Reactivity Profile of the PHGDH Inhibitor CBR-5884: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407689#cross-reactivity-studies-of-cbr-6672]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com